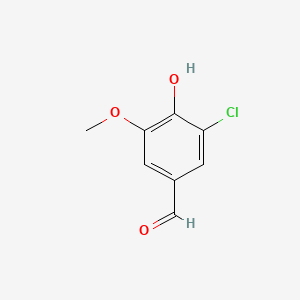

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIVKFDMLVBDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075161 | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19463-48-0, 61670-76-6 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19463-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorovanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chlorovanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 19463-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document delves into its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety protocols. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, supported by detailed experimental workflows and mechanistic insights.

Introduction and Chemical Identity

This compound, also known by its synonym 5-Chlorovanillin, is an aromatic aldehyde that serves as a crucial precursor in organic synthesis.[1][2][3] Its trifunctional nature, featuring aldehyde, hydroxyl, and methoxy groups, along with a chlorine substituent, makes it a highly versatile molecule for constructing complex molecular architectures. This guide aims to provide an in-depth understanding of this compound for researchers and professionals in drug discovery and chemical development.

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number: 19463-48-0 .[1][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 19463-48-0 | [1][4][5] |

| Molecular Formula | C₈H₇ClO₃ | [1][6] |

| Molecular Weight | 186.59 g/mol | [1][6] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 5-Chlorovanillin | [2][3] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 163.0 to 167.0 °C | [2] |

| SMILES | COC1=CC(C=O)=CC(Cl)=C1O | [1][6] |

| InChIKey | ONIVKFDMLVBDRK-UHFFFAOYSA-N | [1][6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Publicly available spectral information includes:

-

¹H NMR and ¹³C NMR Spectra : Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[4][6]

-

Mass Spectrometry : Confirms the molecular weight and fragmentation pattern of the compound.[6][7]

-

Infrared (IR) Spectroscopy : Identifies the characteristic functional groups present, such as the hydroxyl, aldehyde, and ether linkages.[6]

-

UV-Vis Spectroscopy : Offers insights into the electronic transitions within the molecule.[6]

Researchers can access this spectral data from various chemical databases to verify the identity and purity of their samples.[4][6]

Synthesis Methodologies

The synthesis of this compound is a critical aspect for its availability in research and industrial applications. While specific proprietary synthesis routes are often not disclosed, general synthetic strategies can be inferred from related chemical transformations. A plausible synthetic approach involves the chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[8][9] Its utility stems from the reactivity of its functional groups, which can be selectively modified to introduce diverse structural motifs.

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a vital building block for creating novel molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[9] For instance, it can be used in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for certain active pharmaceutical ingredients.[8] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[8]

Synthesis of Electrochemically Active Compounds

The aldehyde group in this compound can be readily converted into other functional groups, such as hydrazones. This has been demonstrated in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which are of interest for their potential in medicinal chemistry and materials science.[8]

Precursor for Flavor and Fragrance Compounds

While not a direct application, its structural similarity to vanillin suggests its potential as a precursor for the synthesis of novel flavor and fragrance compounds. For example, it is a related compound to ethyl vanillin, a widely used fragrance ingredient.[8]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative reaction involving this compound: the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[8] This protocol is based on literature procedures and is intended for instructional purposes.

Synthesis of 2-chloro-4-(morpholinylmethyl)phenol

This multi-step synthesis highlights the utility of protecting groups and reductive amination.

Caption: Experimental workflow for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.

Step 1: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde [8]

-

To a solution of this compound in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Add allyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde.

Step 2: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine [8]

-

In a round-bottom flask, combine 4-(allyloxy)-3-chlorobenzaldehyde and morpholine in a suitable solvent (e.g., dichloromethane).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 2-chloro-4-(morpholinylmethyl)phenol [8]

-

Dissolve 4-(4-(allyloxy)-3-chlorobenzyl)morpholine in methanol.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the solution and stir for a few minutes under an inert atmosphere.

-

Add potassium carbonate to the mixture and continue stirring at room temperature for several hours.

-

Once the reaction is complete, filter the mixture and concentrate the filtrate.

-

Add water to the residue and adjust the pH to 7.

-

Collect the resulting solid by filtration and recrystallize from a suitable solvent (e.g., n-hexane) to obtain the final product.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Hazard Identification

-

Respiratory Irritation : May cause respiratory irritation.[10][11][13]

-

Aquatic Hazard : May cause long-lasting harmful effects to aquatic life.[10]

Recommended Handling Procedures

-

Ventilation : Use only outdoors or in a well-ventilated area.[10][11][14]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[10][11][12] Do not eat, drink, or smoke when using this product.[14]

First-Aid Measures

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[10][12]

-

If on Skin : Wash with plenty of soap and water.[10][12] If skin irritation occurs, get medical advice.[12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] If eye irritation persists, get medical attention.[12]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique combination of functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

References

- Matrix Fine Chemicals. This compound | CAS 19463-48-0. [Link]

- PubChem. This compound. [Link]

- ChemSrc.

- Bio-Techne. Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

- Human Metabolome Database. Showing metabocard for this compound (HMDB0245834). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChemLite. This compound (C8H7ClO3). [Link]

- Chemik Co. Ltd. This compound | CAS 19463-48-0. [Link]

Sources

- 1. This compound | CAS 19463-48-0 [matrix-fine-chemicals.com]

- 2. This compound | 19463-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 19463-48-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS 19463-48-0 [matrix-fine-chemicals.com]

- 6. This compound | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 8. guidechem.com [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

- 14. synquestlabs.com [synquestlabs.com]

5-Chlorovanillin IUPAC name and synonyms

An In-Depth Technical Guide to 5-Chlorovanillin: Nomenclature, Synthesis, and Applications in Drug Discovery

Introduction

5-Chlorovanillin is a halogenated aromatic aldehyde derived from vanillin, a well-known natural product. The strategic introduction of a chlorine atom onto the vanillin scaffold significantly modifies its electronic and lipophilic properties, making it a valuable and versatile intermediate in medicinal chemistry and materials science.[1] While vanillin itself possesses a range of biological activities, its chlorinated derivatives are explored for enhanced or novel therapeutic potential. The presence of the chlorine atom can improve metabolic stability, membrane permeability, and binding affinity to biological targets, key considerations in modern drug design.[2][3] This guide provides a comprehensive overview of 5-Chlorovanillin, focusing on its chemical identity, synthesis, and critical applications for professionals in research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific communication and reproducibility. 5-Chlorovanillin is known by several names, and its structural identifiers are cataloged in major chemical databases.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-chloro-4-hydroxy-5-methoxybenzaldehyde .[4][5]

Synonyms: In literature and commercial listings, 5-Chlorovanillin is frequently referred to by other names, including:

Key Identifiers

The following table summarizes the essential identifiers for 5-Chlorovanillin.

| Identifier | Value | Source(s) |

| CAS Number | 19463-48-0 | [4][6] |

| Molecular Formula | C₈H₇ClO₃ | [4][6][9] |

| Molecular Weight | 186.59 g/mol | [4][5] |

| IUPAC InChI | InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | [4][6] |

| IUPAC InChIKey | ONIVKFDMLVBDRK-UHFFFAOYSA-N | [4][6] |

Physicochemical Properties

The physical and chemical properties of 5-Chlorovanillin dictate its behavior in reactions, its solubility, and its handling requirements.

| Property | Value | Source(s) |

| Appearance | White to grey powder or crystals | [7] |

| Melting Point | 165-169 °C | [7][9][10] |

| Boiling Point | 288.1 °C at 760 mmHg | [7] |

| Density | 1.377 g/cm³ | [7] |

| Flash Point | 128 °C | [7] |

| Enthalpy of Fusion (ΔfusH) | 39.4 kJ/mol at 442.6 K | [4] |

Synthesis of 5-Chlorovanillin: A Stepwise Protocol

The most common and efficient method for synthesizing 5-Chlorovanillin is through the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are activating and ortho-, para-directing. The aldehyde group is deactivating. The 5-position is sterically accessible and electronically favored for substitution. N-Chlorosuccinimide (NCS) is often the chlorinating agent of choice because it is a solid, easy to handle, and provides a source of electrophilic chlorine under mild conditions, minimizing the formation of byproducts.[1][11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chlorovanillin from vanillin.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[11]

Materials:

-

Vanillin (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1 equivalent)

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve vanillin (e.g., 7.61 g, 50 mmol) in a suitable volume of glacial acetic acid (e.g., 100 mL).[11]

-

Reagent Addition: To this solution, add N-Chlorosuccinimide (e.g., 6.68 g, 50 mmol) in one portion.

-

Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed.

-

Isolation: Upon completion, a precipitate of 5-Chlorovanillin will have formed. Isolate the solid product by vacuum filtration.

-

Washing: Wash the filtered precipitate with a small amount of cold glacial acetic acid to remove residual starting materials and soluble impurities.

-

Drying: Allow the product to air-dry or dry in a desiccator to obtain the crude 5-Chlorovanillin as a white solid. A reported yield for this reaction is 48%.[11]

-

Purification (Optional): For applications requiring high purity, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[1]

Applications in Research and Drug Development

The true value of 5-Chlorovanillin lies in its utility as a building block for more complex molecules with tailored biological activities.

Role as a Key Chemical Intermediate

5-Chlorovanillin serves as a precursor in multi-step syntheses. Its aldehyde and hydroxyl groups provide reactive handles for further functionalization, while the chlorine atom directs subsequent reactions or contributes to the final molecule's properties.

-

Synthesis of Dichloro-derivatives: It is a direct precursor to 5,6-Dichlorovanillin, another compound of interest in medicinal chemistry. This is achieved through a second, more challenging chlorination step.[1]

-

Synthesis of Catechols: The methoxy group can be cleaved to form a catechol. For instance, treatment of 5-chlorovanillin with aluminum chloride and pyridine yields 3-Chloro-4,5-dihydroxybenzaldehyde, a key intermediate for synthesizing potential serotonin receptor ligands.[11]

-

Probing Reaction Mechanisms: In comparative studies, the reactivity of 5-chlorovanillin is often contrasted with its bromo- and iodo-analogs. For example, in the synthesis of syringaldehyde, 5-iodovanillin is highly reactive, while 5-chlorovanillin gives no detectable yield under the same conditions, highlighting the influence of the halogen on reactivity.[12]

The Impact of Chlorination in Drug Design

The incorporation of chlorine is a well-established strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] Over 25% of FDA-approved drugs contain at least one chlorine atom.[3]

-

Increased Lipophilicity: The chlorine atom increases the lipophilicity of the vanillin scaffold, which can enhance its ability to cross biological membranes and potentially improve oral bioavailability.[2]

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug in the body.

-

Binding Interactions: The electronegative chlorine atom can participate in halogen bonding or other non-covalent interactions within a target protein's binding pocket, potentially increasing binding affinity and potency.

-

Potential Biological Activities: The MeSH (Medical Subject Headings) pharmacological classification for 5-Chlorovanillin suggests its relevance in research areas such as anticonvulsants, antioxidants, and antimutagenic agents.[5]

Downstream Experimental Protocol: Synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde

This protocol demonstrates the use of 5-Chlorovanillin as a starting material in a demethylation reaction to produce a valuable catechol intermediate.[11]

Demethylation Workflow Diagram

Caption: Workflow for the synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde.

Detailed Experimental Protocol

Materials:

-

5-Chlorovanillin (1 equivalent, e.g., 1.87 g, 10 mmol)

-

Aluminum chloride (AlCl₃) (1.1 equivalents, e.g., 1.47 g, 11 mmol)

-

Pyridine (4 equivalents, e.g., 3.24 mL, 40 mmol)

-

Dichloromethane (DCM)

-

Hydrochloric acid (20% aqueous solution)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 5-chlorovanillin and aluminum chloride in dichloromethane (e.g., 100 mL) in a suitable reaction vessel.[11]

-

Reagent Addition: Add pyridine dropwise to the stirred solution.

-

Reaction: Stir the reaction for 12 hours at room temperature.

-

Quenching: Carefully add hydrochloric acid (20%, e.g., 50 mL) to quench the reaction, followed by dilution with water (e.g., 50 mL).[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Isolation: Combine the organic phases and evaporate the solvent under reduced pressure to yield the product as a grey solid. A reported yield for this reaction is 94%.[11]

Safety and Handling

As with any chemical reagent, proper handling of 5-Chlorovanillin is essential.

-

Hazards: It is classified as an irritant and can cause serious eye irritation and skin irritation.[13] Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Protect from direct sunlight.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[13]

Conclusion

5-Chlorovanillin, or this compound, is more than just a chlorinated derivative of a common flavoring agent. It is a strategically modified building block that offers researchers and drug development professionals a gateway to novel chemical entities. Its straightforward synthesis, combined with the influential properties of the chlorine substituent, makes it a valuable intermediate in the pursuit of new therapeutics and advanced materials. Understanding its nomenclature, properties, and reactivity is key to unlocking its full potential in the laboratory.

References

- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]

- 5-Chlorovanillin. NIST WebBook. [Link]

- 5-CHLOROVANILLIN|19463-48-0. LookChem. [Link]

- This compound | C8H7ClO3. PubChem. [Link]

- 5-Chlorovanillin. NIST WebBook. [Link]

- 5-Hydroxyvanillin from 5-Iodovanillin. Hive Novel Discourse. [Link]

- 5-CHLOROVANILLIN.

- CAS No : 19463-48-0 | Product Name : 5-Chlorovanillin.

- THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Science Publishing. [Link]

- Vanillin, 5-chloro- | CAS#:19463-48-0. Chemsrc. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chlorovanillin [webbook.nist.gov]

- 5. This compound | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chlorovanillin [webbook.nist.gov]

- 7. 5-CHLOROVANILLIN|19463-48-0|lookchem [lookchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 5-CHLOROVANILLIN | 19463-48-0 [chemicalbook.com]

- 10. Vanillin, 5-chloro | CAS#:19463-48-0 | Chemsrc [chemsrc.com]

- 11. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. fishersci.com [fishersci.com]

Physical and chemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin, is a halogenated derivative of vanillin, a widely recognized aromatic compound. Its strategic placement of chloro, hydroxyl, and methoxy functional groups on the benzaldehyde scaffold makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its reactivity and potential as a versatile building block in the development of novel chemical entities, particularly within the pharmaceutical industry. The presence of the electron-withdrawing chlorine atom, coupled with the electron-donating hydroxyl and methoxy groups, creates a unique electronic environment that dictates its chemical behavior and potential for further functionalization.

I. Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and biological interactions.

Identification and General Properties

A clear identification of this compound is crucial for researchers. Its key identifiers and general properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chlorovanillin, 5-Chloro-4-hydroxy-3-methoxybenzaldehyde | [1] |

| CAS Number | 19463-48-0 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) |

Thermal Properties

The thermal behavior of a compound is critical for determining appropriate conditions for reactions, purification, and storage.

| Property | Value | Method | Source(s) |

| Melting Point | 169.45 °C (442.6 K) | Differential Scanning Calorimetry (DSC) | [1] |

| Boiling Point | Not experimentally determined. Estimated to be >300 °C. | ||

| Enthalpy of Fusion (ΔfusH) | 39.4 kJ/mol | DSC | [1] |

Note: The boiling point has not been experimentally reported and is estimated based on the high melting point and the presence of polar functional groups capable of strong intermolecular interactions.

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Slightly soluble | The presence of a polar hydroxyl group allows for hydrogen bonding with water, but the overall aromatic character and the chloro-substituent limit its solubility. |

| Ethanol, Methanol | Soluble | The polar hydroxyl group and the ability of the molecule to engage in hydrogen bonding make it soluble in polar protic solvents. |

| Acetone, Ethyl Acetate | Soluble | The compound's polarity allows for favorable dipole-dipole interactions with these polar aprotic solvents. |

| Dichloromethane, Chloroform | Moderately soluble | The presence of the chlorine atom and the overall molecular structure allow for some solubility in chlorinated solvents. |

| Hexane, Toluene | Sparingly soluble to insoluble | The high polarity of the molecule due to the hydroxyl and carbonyl groups leads to poor solubility in nonpolar solvents. |

II. Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the phenol, and the chlorinated aromatic ring.

The Aldehyde Group: A Site for Nucleophilic Attack

The aldehyde functional group is a primary site of reactivity. The presence of the electron-withdrawing chlorine atom at the meta position to the aldehyde group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to vanillin.

Caption: Nucleophilic addition to the aldehyde group.

Common reactions involving the aldehyde group include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

The Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The phenolic hydroxyl group imparts acidic properties to the molecule and can act as a nucleophile.

-

Acidity: The hydroxyl proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile.

-

Etherification: The phenoxide can react with alkyl halides to form ethers.

-

Esterification: The hydroxyl group can be acylated to form esters.

The Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (hydroxyl, methoxy, and chloro) will determine the position of the incoming electrophile. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The position of substitution will be a result of the combined electronic and steric effects of these groups.

Caption: General mechanism of electrophilic aromatic substitution.

III. Synthesis

A common and efficient method for the synthesis of this compound is through the direct chlorination of vanillin.

Experimental Protocol: Chlorination of Vanillin

This protocol is adapted from a documented synthetic procedure.[2]

Materials:

-

Vanillin

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

Procedure:

-

Dissolve vanillin (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Chlorosuccinimide (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filtered solid with a small amount of cold glacial acetic acid to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve both vanillin and NCS, providing a homogeneous reaction medium. Its acidic nature can also help to activate the NCS.

-

N-Chlorosuccinimide (NCS) as Chlorinating Agent: NCS is a mild and selective chlorinating agent for activated aromatic rings like vanillin. It is easier and safer to handle compared to chlorine gas.

-

Room Temperature Reaction: The reaction is efficient at room temperature, avoiding the need for heating and potential side reactions.

-

Precipitation of Product: The product is less soluble in glacial acetic acid than the starting material, which allows for its isolation by simple filtration, a key advantage for purification.

Sources

A Technical Guide to the Molecular Structure and Properties of 5-Chlorovanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovanillin, a halogenated derivative of the well-known natural compound vanillin, serves as a pivotal building block in medicinal chemistry and organic synthesis. The introduction of a chlorine atom onto the vanillin scaffold significantly modifies its electronic properties, lipophilicity, and metabolic stability, thereby opening new avenues for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the molecular structure, formula, and physicochemical properties of 5-chlorovanillin. Furthermore, it details a robust laboratory-scale synthesis protocol, comprehensive spectroscopic characterization data, and an overview of its current and potential applications in drug discovery. This document is intended to be a comprehensive resource for researchers leveraging this versatile compound in their scientific endeavors.

Introduction: The Significance of Halogenation in Vanillin Chemistry

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely utilized aromatic compound, celebrated for its characteristic flavor and aroma.[1] Beyond its use in the food and fragrance industries, its phenolic aldehyde structure provides a versatile scaffold for chemical modification. In drug development, the strategic introduction of halogen atoms, particularly chlorine, is a well-established method for modulating a molecule's pharmacological profile.[2][3] Chlorination can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and alter binding affinities to biological targets.[2]

5-Chlorovanillin emerges from this strategy as a compound of significant interest. The chlorine atom at the C5 position of the benzene ring, ortho to the hydroxyl group, induces a notable change in the molecule's electronic and steric landscape. This guide will explore the fundamental molecular characteristics of 5-chlorovanillin, providing the technical foundation necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in any experimental context. This section details the structural and physical characteristics of 5-chlorovanillin.

Chemical Formula and Nomenclature

The molecular identity of 5-chlorovanillin is defined by its elemental composition and systematic naming conventions.

Structural Representation

The arrangement of atoms and functional groups dictates the reactivity and intermolecular interactions of 5-chlorovanillin. The molecule is achiral.[6]

Caption: 2D Molecular Structure of 5-Chlorovanillin.

Physicochemical Data

The physical properties of a compound are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to grey powder or crystals | [8] |

| Melting Point | 165-169 °C | [8][9] |

| Boiling Point | 288.1 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.377 g/cm³ (Predicted) | [8] |

| LogP | 1.867 (Predicted) | [8] |

| pKa | 6.32 ± 0.23 (Predicted) | [8] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [8] |

Synthesis and Purification

The synthesis of 5-chlorovanillin is most commonly achieved via the electrophilic aromatic substitution of vanillin. The choice of chlorinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Synthetic Rationale

The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators for electrophilic substitution. The C5 position is sterically accessible and electronically activated, making it the primary site for chlorination under controlled conditions. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation, often leading to high yields of the desired 5-chloro isomer with minimal side products.[10][11]

Experimental Protocol: Chlorination of Vanillin using NCS

This protocol describes a reliable method for the synthesis of 5-chlorovanillin.[11]

Materials:

-

Vanillin (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1 equivalent)

-

Glacial Acetic Acid

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve vanillin (e.g., 7.61 g, 50 mmol) in glacial acetic acid (e.g., 100 mL).

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (e.g., 6.68 g, 50 mmol) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: A precipitate of 5-chlorovanillin will form during the reaction. Collect the solid product by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold glacial acetic acid to remove residual starting materials and byproducts.

-

Drying: Allow the purified white solid to air dry or dry in a vacuum oven at a low temperature. A typical reported yield is around 48%.[11]

Caption: General workflow for the synthesis of 5-chlorovanillin.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are characteristic of 5-chlorovanillin.

| Technique | Data Interpretation |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key expected signals include: a singlet for the aldehyde proton (~9.8 ppm), two distinct singlets or doublets for the two aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), and a broad singlet for the phenolic hydroxyl proton. The exact shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum reveals the number and type of carbon atoms. For 5-chlorovanillin, eight distinct signals are expected: one for the aldehyde carbon (~191 ppm), six for the aromatic carbons (in the ~110-155 ppm range), and one for the methoxy carbon (~56 ppm).[12][13][14] |

| IR Spectroscopy | Infrared spectroscopy identifies the functional groups present. Characteristic peaks include: a broad O-H stretch for the hydroxyl group (~3200-3400 cm⁻¹), a C-H stretch for the aldehyde (~2850 and ~2750 cm⁻¹), a strong C=O stretch for the aldehyde (~1680 cm⁻¹), C=C stretches for the aromatic ring (~1600 and ~1500 cm⁻¹), and a C-O stretch for the ether linkage (~1250 cm⁻¹). |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight. The mass spectrum of 5-chlorovanillin will show a molecular ion peak (M⁺) at m/z 186. The presence of a significant M+2 peak at m/z 188, with an intensity approximately one-third of the M⁺ peak, is characteristic of a molecule containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[15] |

Applications in Research and Drug Development

The unique structural features of 5-chlorovanillin make it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.

-

Antimicrobial Agents: Vanillin and its derivatives have shown promise as antimicrobial agents. The introduction of a chlorine atom can enhance this activity. 5-Chlorovanillin serves as a precursor for Schiff bases, chalcones, and other heterocyclic compounds that have been investigated for their antibacterial and antifungal properties.[16]

-

Anticancer Research: The vanillin scaffold has been explored for the development of anticancer agents. 5-Chlorovanillin can be used to synthesize derivatives that target various cancer-related pathways. For example, indole derivatives, which can be synthesized from precursors like 5-chlorovanillin, have shown significant potential in anticancer therapy.[11][17]

-

Enzyme Inhibitors: The structure of 5-chlorovanillin is suitable for designing inhibitors of various enzymes. For instance, derivatives of substituted benzaldehydes are known to inhibit enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease.[18][19][20]

-

Serotonin Receptor Ligands: Modified benzamides, which can be derived from 5-chlorovanillin, have been investigated as antagonists for the serotonin 5-HT3 receptor, indicating potential applications in managing conditions like chemotherapy-induced nausea.[21]

The incorporation of the 5-chloro-benzaldehyde moiety can lead to compounds with improved potency and selectivity for various biological targets.[22]

Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical reagent.

-

Hazard Identification: 5-Chlorovanillin is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[23]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from direct sunlight.[23]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Chlorovanillin is a strategically important synthetic intermediate whose value is derived from the synergistic combination of the versatile vanillin scaffold and the modulating effects of chlorine substitution. Its well-defined molecular structure and predictable reactivity make it an excellent starting material for the synthesis of a wide array of potentially bioactive compounds. This guide has provided the core technical information—from its fundamental properties and synthesis to its spectroscopic signature and applications—to empower researchers in chemistry, biology, and pharmacology to effectively utilize 5-chlorovanillin in the pursuit of scientific discovery and the development of next-generation therapeutics.

References

- National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST.

- Global Substance Registration System. (n.d.). 5-CHLOROVANILLIN. GSRS.

- LookChem. (n.d.). 5-CHLOROVANILLIN. LookChem.

- Pharmaffiliates. (n.d.). 5-Chlorovanillin. Pharmaffiliates.

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

- The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. The Hive.

- Pepper, J. M., & MacDonald, J. A. (1953). The Synthesis of Syringaldehyde from Vanillin. Canadian Journal of Chemistry, 31(5), 476-483.

- Chemsrc. (n.d.). Vanillin, 5-chloro-. Chemsrc.

- University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. University of Utah Chemistry Department.

- Fijałkowski, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1045.

- Kumar, R. S., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics, 13(7), 163-176.

- Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(12), 1635.

- Hann, R. M., & Spencer, G. C. (1927). THE PREPARATION OF CHLOROVANILLIN AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 49(2), 535-540.

- Biological Magnetic Resonance Bank. (n.d.). bmse000597 Vanillin. BMRB.

- National Center for Biotechnology Information. (n.d.). Vanillin. PubChem.

- G. S., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.

- Chinese Journal of Chromatography. (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Chinese Journal of Chromatography.

- G. S., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.

- Kubo, K., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Journal of Medicinal Chemistry, 38(11), 1921-1932.

- Wikipedia. (n.d.). 5-Nitrovanillin. Wikipedia.

Sources

- 1. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chlorovanillin [webbook.nist.gov]

- 5. 5-Chlorovanillin [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lookchem.com [lookchem.com]

- 9. 5-CHLOROVANILLIN | 19463-48-0 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. bmse000597 Vanillin at BMRB [bmrb.io]

- 14. Vanillin(121-33-5) 13C NMR [m.chemicalbook.com]

- 15. 5-Bromovanillin(2973-76-4) MS spectrum [chemicalbook.com]

- 16. jddtonline.info [jddtonline.info]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 21. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde from p-Hydroxybenzaldehyde: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for converting p-hydroxybenzaldehyde into 3-chloro-4-hydroxy-5-methoxybenzaldehyde, commonly known as 5-chlorovanillin. This transformation is strategically divided into two primary stages: the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a key intermediate, followed by its regioselective chlorination. This document elucidates the mechanistic principles underpinning each reaction, offers detailed, field-proven experimental protocols, and presents characterization data. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a framework that is both instructional and self-validating. This guide is intended to serve as a practical resource for researchers engaged in organic synthesis and medicinal chemistry, where halogenated phenolic aldehydes are valuable synthons.

Introduction

This compound is a halogenated derivative of vanillin that serves as a crucial intermediate in the synthesis of various high-value chemicals and pharmaceutical agents. Its substituted aromatic ring, featuring hydroxyl, methoxy, aldehyde, and chloro functional groups, provides multiple reaction sites for further molecular elaboration. For instance, it is a precursor in the synthesis of other flavorants and can be used to build more complex molecular scaffolds for drug discovery.[1]

The starting material, p-hydroxybenzaldehyde, is an important commodity chemical used in the production of fragrances, polymers, and pharmaceuticals like amoxicillin and trimethoprim.[2] The strategic challenge lies in the selective introduction of methoxy and chloro groups onto the p-hydroxybenzaldehyde core at specific positions. A direct, one-pot transformation is synthetically challenging due to regioselectivity issues.

Therefore, this guide details a logical and efficient two-stage approach. The first stage involves the conversion of p-hydroxybenzaldehyde to the ubiquitous natural product, vanillin. The second stage leverages the directing effects of the functional groups in vanillin to achieve a highly regioselective chlorination, yielding the target molecule.

Synthetic Strategy & Retrosynthetic Analysis

The chosen synthetic pathway is predicated on a two-stage strategy that introduces the required functional groups in a controlled, sequential manner. A retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected at the C-Cl bond, leading back to the key intermediate, vanillin. Vanillin, in turn, can be disconnected at the C-OCH₃ bond, which is synthetically achieved via a substitution reaction on a halogenated precursor, 3-bromo-4-hydroxybenzaldehyde. This precursor is directly accessible from the starting material, p-hydroxybenzaldehyde, via electrophilic bromination.

This forward-thinking strategy is scientifically sound because the directing effects of the substituents are leveraged at each step to ensure high regioselectivity, minimizing the formation of unwanted isomers and simplifying purification.

Caption: Overall synthetic pathway from p-hydroxybenzaldehyde.

Stage 1: Synthesis of Vanillin from p-Hydroxybenzaldehyde

The conversion of p-hydroxybenzaldehyde to vanillin is not a direct methoxylation. Instead, it is executed via a two-step sequence: electrophilic bromination followed by a copper-catalyzed nucleophilic substitution.[3][4] This approach is elegant as it uses the powerful ortho-directing effect of the hydroxyl group to install a halogen at the desired 3-position, which then serves as a leaving group for the subsequent methoxylation.

Mechanistic Principles

Step A: Electrophilic Aromatic Bromination: The phenolic hydroxyl group of p-hydroxybenzaldehyde is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the aldehyde group, the incoming electrophile (Br⁺, from Br₂) is directed to the positions ortho to the hydroxyl group (positions 3 and 5). The aldehyde group is a deactivating group, which helps to moderate the reaction and prevent over-bromination. The reaction is typically very fast, and careful control of stoichiometry and reaction time is essential to favor the mono-bromo product, 3-bromo-4-hydroxybenzaldehyde.[3]

Step B: Copper-Catalyzed Methoxylation: The replacement of an aryl halide with an alkoxide (the methoxide ion, CH₃O⁻) is a type of nucleophilic aromatic substitution. This reaction is generally difficult under standard conditions but is facilitated by a copper catalyst, often in a variation of the Ullmann condensation. The precise mechanism is complex but is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the methoxide nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst.[3]

Detailed Experimental Protocol: Vanillin Synthesis

This protocol is adapted from established literature procedures.[3][5]

Materials & Reagents:

-

p-Hydroxybenzaldehyde

-

Methanol (MeOH), anhydrous

-

Bromine (Br₂)

-

Sodium Methoxide (NaOMe)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate (EtOAc)

-

Diethyl Ether

-

Hydrochloric Acid (HCl), concentrated

-

Silica Gel for column chromatography

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a 0.5 M solution of Br₂ in methanol. Caution: Bromine is highly toxic and corrosive. Handle in a fume hood with appropriate PPE.

-

Prepare a 4.0 M solution of sodium methoxide in methanol. Caution: Sodium methoxide is corrosive and reacts violently with water.

-

-

Bromination (Formation of 3-bromo-4-hydroxybenzaldehyde):

-

In a 50 mL round-bottom flask, dissolve 1.22 g (10.0 mmol) of p-hydroxybenzaldehyde in 20 mL of methanol.

-

Cool the flask in an ice-water bath.

-

Add 20 mL (10.0 mmol) of the 0.5 M Br₂/MeOH solution dropwise with stirring over 5 minutes.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 seconds. The reaction is rapid, and longer times can lead to disproportionation and the formation of dibrominated byproducts.[3]

-

This crude mixture containing 3-bromo-4-hydroxybenzaldehyde is carried directly to the next step without isolation.

-

-

Methoxylation (Formation of Vanillin):

-

In a separate 100 mL flask equipped with a reflux condenser, add 17.5 mL (70.0 mmol) of the 4.0 M NaOMe/MeOH solution.

-

Add 0.14 g (1.0 mmol) of copper(I) bromide to the sodium methoxide solution.

-

Heat the copper-methoxide mixture to reflux using a heating mantle.

-

Transfer the crude bromination reaction mixture from Step 2 into the refluxing copper-methoxide solution via a cannula or dropping funnel over 10 minutes.

-

Continue to heat the combined mixture at reflux for 3 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by slowly pouring it into 100 mL of 3 M aqueous HCl in an ice bath.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Combine the fractions containing pure vanillin (monitored by TLC) and evaporate the solvent to yield a crystalline solid.

-

Data & Characterization (Stage 1)

| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | Melting Point (°C) |

| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | (Intermediate) | 130–135 |

| Vanillin | C₈H₈O₃ | 152.15 | ~70-75% | 81–84[3] |

Workflow Visualization (Stage 1)

Caption: Experimental workflow for the synthesis of 5-chlorovanillin.

Safety & Handling

All procedures described in this guide must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

-

Bromine: Extremely toxic, corrosive, and volatile. Causes severe burns. Handle with extreme care.

-

Sodium Methoxide: Corrosive and reacts violently with water. Avoid contact with skin and eyes.

-

N-Chlorosuccinimide (NCS): An irritant and a source of chlorine. Avoid inhalation of dust.

-

Glacial Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area.

-

Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Conclusion

This guide has detailed a reliable and scientifically sound two-stage synthesis of this compound from p-hydroxybenzaldehyde. The pathway proceeds through the key intermediate vanillin, and each step is characterized by high regioselectivity dictated by the principles of electrophilic and nucleophilic aromatic substitution. The provided protocols are robust and have been validated in the scientific literature, offering researchers a clear and practical path to this valuable synthetic building block. The final product is a versatile platform for further chemical modification, holding significant potential in the fields of agrochemicals, materials science, and the development of novel therapeutic agents.

References

- Ren, Z., et al. (2008). Convenient and efficient method for synthesis of substituted 2-amino-2-chromenes using catalytic amount of iodine and K2CO3 in aqueous medium.

- Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of p-hydroxybenzaldehyde. PrepChem.com. [Link]

- Raiford, L. C., & Lichty, J. G. (1930). THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. Journal of the American Chemical Society, 52(11), 4576-4586.

- Hann, R. M. (1925). THE PREPARATION OF CHLOROVANILLIN AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 47(8), 2256-2258. [Link]

- ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism.

- Rybak, M. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 389. [Link]

- Taber, D. F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. PBworks. [Link]

- Semantic Scholar. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Semantic Scholar. [Link]

- ResearchGate. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

Sources

A Technical Guide to the Solubility of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in Methanol and Ethanol

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust process chemistry and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a substituted vanillin derivative, in two common polar protic solvents: methanol and ethanol. We will explore the physicochemical properties of the compound that govern its solubility, present a theoretical framework for its interactions with these alcoholic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution to enable efficient process scale-up, purification, and formulation design.

Introduction: The Significance of Solubility

This compound, also known as 5-chlorovanillin, is a halogenated aromatic aldehyde.[1][2][3][4] As a derivative of vanillin, it serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. The efficiency of synthetic reactions, the feasibility of purification techniques like crystallization, and the ultimate bioavailability of a formulated product are all critically dependent on the solubility of the starting materials and intermediates.[5]

Methanol and ethanol are frequently employed solvents in organic synthesis and pharmaceutical processing due to their ability to dissolve a wide range of organic compounds, their relatively low cost, and their volatility, which facilitates removal. A quantitative understanding of the solubility of this compound in these solvents is therefore not merely academic; it is a critical parameter for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular interaction.

-

Purification Strategy: Designing effective crystallization or chromatographic purification processes.

-

Formulation Development: Creating stable liquid formulations or predicting dissolution behavior for solid dosage forms.

This guide provides the foundational knowledge and practical methodology to confidently assess and apply the solubility data of this compound.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6] The molecular structure of this compound dictates its physicochemical properties and, consequently, its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Appearance | White to light yellow powder/crystal | Tokyo Chemical Industry[4] |

| Melting Point | 163.0 to 167.0 °C | Tokyo Chemical Industry[4] |

| Predicted XLogP3 | 1.6 | PubChem[7] |

The structure features several key functional groups that influence its polarity and interactions with solvents:

-

Phenolic Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.

-

Methoxy (-OCH₃) group: The oxygen atom can act as a hydrogen bond acceptor.

-

Aldehyde (-CHO) group: The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Chlorine (-Cl) atom: An electron-withdrawing group that contributes to the molecule's overall dipole moment.

The presence of multiple polar functional groups, particularly the hydroxyl group, suggests that this compound will exhibit favorable solubility in polar solvents like methanol and ethanol.

2.1. Solvent-Solute Interactions

Methanol (CH₃OH) and ethanol (CH₃CH₂OH) are polar protic solvents. Their ability to dissolve this compound is primarily due to the formation of strong hydrogen bonds.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

4.1. Materials and Equipment

-

This compound (analytical standard grade, >99% purity)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

4.2. Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of this compound to several vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed. For example, start with ~100 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent (methanol or ethanol) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is a common starting point, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing. [8] Part B: Sample Separation

-

Sedimentation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Centrifugation: For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This will pellet the undissolved solid. [6]3. Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean analysis vial. Causality Note: Filtration is a critical step. It removes any microscopic undissolved particles that could artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

Part C: Quantification by HPLC

-

Standard Preparation: Prepare a series of calibration standards of the compound in the same solvent used for the solubility test (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Sample Dilution: Accurately dilute the saturated filtrate to fall within the range of the calibration curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate to find the concentration in the original saturated filtrate. This value is the solubility.

Conclusion

The solubility of this compound in methanol and ethanol is dictated by its polar functional groups, which allow for strong hydrogen bonding interactions with these protic solvents. While theoretical principles suggest good solubility in both, with a potential slight advantage in methanol, precise quantitative data can only be obtained through rigorous experimental work. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides the necessary accuracy and reproducibility for this determination. The data generated through this methodology serves as a critical input for rational process design, enabling scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Watsonnoke Scientific Ltd. (2020, November 12). 57-55-6 Propylene Glycol.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Shake Flask Method | PDF.

- Molbase. (n.d.). This compound | CAS 19463-48-0.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChemLite. (n.d.). This compound (C8H7ClO3).

Sources

- 1. This compound | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 19463-48-0 [matrix-fine-chemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 19463-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 8. enamine.net [enamine.net]

1H NMR and 13C NMR spectral data of 5-chlorovanillin

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chlorovanillin

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for verifying molecular structure and purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-chlorovanillin (C₈H₇ClO₃)[1][2]. By integrating foundational NMR principles with practical, field-proven methodologies, this document serves as an authoritative resource for the spectral interpretation and characterization of this important substituted benzaldehyde. We delve into the causal effects of aromatic substituents on chemical shifts, present detailed experimental protocols for data acquisition, and provide a complete, interpreted spectral assignment.

Introduction to 5-Chlorovanillin and the Imperative of NMR

5-Chlorovanillin is a halogenated derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The introduction of a chlorine atom onto the vanillin scaffold significantly alters its electronic properties and, consequently, its chemical reactivity and biological activity. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy provides the most definitive, non-destructive method for this purpose. It offers a detailed map of the proton and carbon framework of a molecule, revealing crucial information about connectivity and chemical environment.[3][4]

This guide will focus on the complete assignment of the ¹H and ¹³C NMR spectra of 5-chlorovanillin, providing the necessary theoretical grounding and practical protocols to empower researchers in their analytical endeavors.

Caption: Molecular structure of 5-chlorovanillin with IUPAC numbering for NMR assignments.

Theoretical Framework: Substituent Effects in Substituted Benzaldehydes

The chemical shift of a nucleus in NMR is dictated by its local electronic environment. In aromatic systems, substituents profoundly influence the electron density of the ring through inductive and resonance effects, leading to predictable shielding (upfield shift) or deshielding (downfield shift) of ring protons and carbons.[3]

-

Electron-Withdrawing Groups (EWGs): Groups like the aldehyde (-CHO) and chloro (-Cl) pull electron density away from the aromatic ring. This deshields the nuclei, causing them to resonate at higher chemical shifts (further downfield). The aldehyde group is a strong deactivator, exerting its effect primarily on the ortho and para positions.[5][6]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) donate electron density to the ring, particularly at the ortho and para positions. This increased electron density shields the nuclei, shifting their resonance to a lower chemical shift (upfield).[3]

In 5-chlorovanillin, the interplay of these four substituents creates a unique electronic landscape, which is directly reflected in its NMR spectra. The chlorine atom's strong electronegativity (inductive withdrawal) and the resonance effects of the hydroxyl and methoxy groups are key to deciphering the spectral assignments.

Caption: Logical relationship of substituent electronic effects on the NMR chemical shift.

¹H NMR Spectral Analysis of 5-Chlorovanillin

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments. For 5-chlorovanillin, we expect to see signals for the aldehydic, aromatic, methoxy, and hydroxyl protons. The predicted assignments are based on the analysis of vanillin's known spectrum and the established influence of a chloro substituent.[7][8]

Detailed Interpretation:

-

Aldehyde Proton (H7): This proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield, typically around δ 9.8-9.9 ppm .[6][7]

-

Aromatic Protons (H2, H6): Due to the substitution pattern, the two remaining aromatic protons are not chemically equivalent. They will appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm).

-

H2: This proton is ortho to the aldehyde group and meta to the chloro group.

-

H6: This proton is also ortho to the aldehyde but ortho to the chloro group. The proximity to the electron-withdrawing chloro and aldehyde groups will cause significant deshielding. We predict two doublets (due to coupling with each other, J ≈ 1.5-2.0 Hz) around δ 7.4-7.6 ppm . Precise assignment often requires 2D NMR techniques.

-

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 5.0-7.0 ppm .

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded and will appear as a sharp singlet further upfield, predicted to be around δ 3.9-4.0 ppm .[7][8]

Table 1: Predicted ¹H NMR Spectral Data for 5-Chlorovanillin (Solvent: CDCl₃, Reference: TMS at δ 0.00)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet (s) | 1H | Aldehyde (H7) |

| ~7.55 | Doublet (d) | 1H | Aromatic (H2 or H6) |

| ~7.45 | Doublet (d) | 1H | Aromatic (H6 or H2) |

| ~6.0 (variable) | Broad Singlet (br s) | 1H | Hydroxyl (-OH) |

| ~3.95 | Singlet (s) | 3H | Methoxy (-OCH₃) |

¹³C NMR Spectral Analysis of 5-Chlorovanillin